molecular formula C15H22BrNO6 B4962296 N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid

Cat. No.: B4962296
M. Wt: 392.24 g/mol
InChI Key: GXWWETGMPVNCSQ-UHFFFAOYSA-N
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Description

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a chemical compound with a complex structure that includes a bromophenoxy group, an ethoxy group, and an amine group

Properties

IUPAC Name

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-5-3-12(14)4-6-13;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWWETGMPVNCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCOCCOC1=CC=C(C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps. One common method includes the reaction of 4-bromophenol with ethylene oxide to form 2-(4-bromophenoxy)ethanol. This intermediate is then reacted with 2-chloroethylamine hydrochloride under basic conditions to yield N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine. The final step involves the formation of the oxalic acid salt by reacting the amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial settings to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy compounds.

Scientific Research Applications

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

    Biology: In studies related to enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the ethoxy and amine groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Bromophenoxy)ethyl]-N,N-diethylamine: Similar structure but with diethylamine instead of propan-2-amine.

    N-[2-[2-(4-Bromophenoxy)ethoxy]ethyl]-1-butanamine: Similar structure but with butanamine instead of propan-2-amine.

Uniqueness

N-[2-[2-(4-bromophenoxy)ethoxy]ethyl]propan-2-amine is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. The presence of the bromophenoxy group enhances its ability to interact with hydrophobic regions, while the ethoxy and amine groups offer versatility in forming hydrogen bonds and participating in various chemical reactions.

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